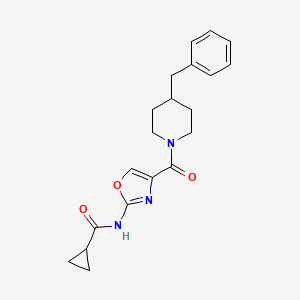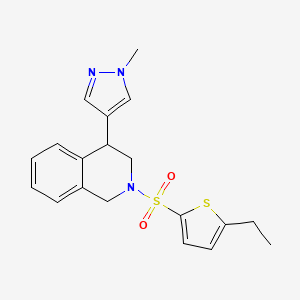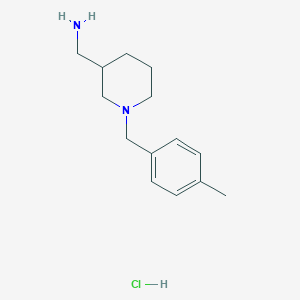
N-(4-(4-benzylpiperidine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
Oxazoline, a related compound to oxazole, is synthesized from substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The synthesis of oxazoline was first reported in 1884 .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .
Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Applications De Recherche Scientifique
Electrophilic Aminations with Oxaziridines
Research by Andreae and Schmitz (1991) discusses electrophilic aminations using oxaziridines, which can transfer an NH group to various nucleophiles. This method facilitates the synthesis of a wide range of compounds including azines, hydrazines, and aminodicarboxylic derivatives, potentially relevant for creating structures similar to the queried compound (Andreae & Schmitz, 1991).
Microwave Assisted Synthesis of Novel Acridine-Acetazolamide Conjugates
Ulus et al. (2016) report on the synthesis of acridine-acetazolamide conjugates, investigating their inhibitory effects on human carbonic anhydrase isoforms. This study demonstrates the potential of utilizing microwave irradiation for the efficient synthesis of complex molecules, which may inspire similar approaches for synthesizing the compound (Ulus et al., 2016).
TEMPO-Catalyzed Electrochemical C–H Thiolation
Qian et al. (2017) describe a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process could offer a route to incorporate similar functionalities into the target compound, highlighting innovative synthetic pathways for complex molecules (Qian et al., 2017).
Asymmetric Syntheses of Cyclopropanecarboxylic Acids
Alcaraz et al. (1994) explore the diastereoselective cyclopropanation of monochiral olefines, leading to 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids. Their work on highly functionalized olefines may provide insight into synthesizing the cyclopropane component of the queried compound (Alcaraz et al., 1994).
Synthesis and Crystal Structure of Antiproliferative Compounds
Lu et al. (2021) detail the synthesis of a compound with significant inhibitory activity against some cancer cell lines, providing an example of the type of biological activity research that could be pursued with the queried compound (Lu et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-18(16-6-7-16)22-20-21-17(13-26-20)19(25)23-10-8-15(9-11-23)12-14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMRLCTVRHNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-benzylpiperidine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456106.png)
![N-(3-chlorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B2456108.png)
![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2456110.png)


![N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2456113.png)



![N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2456118.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456119.png)
![8-(4-chlorophenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456122.png)

![1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456126.png)